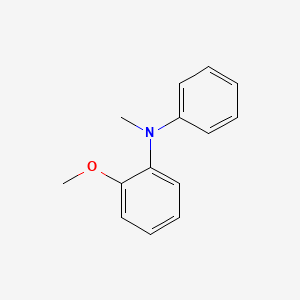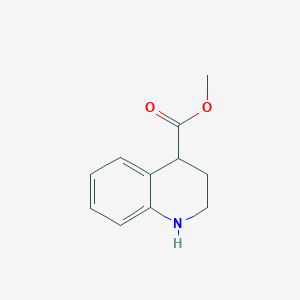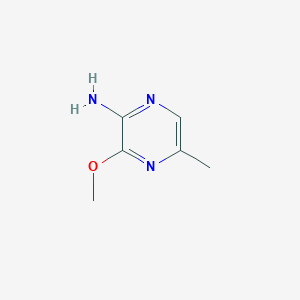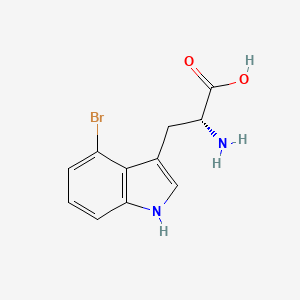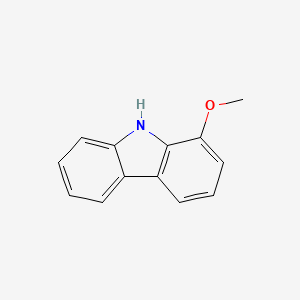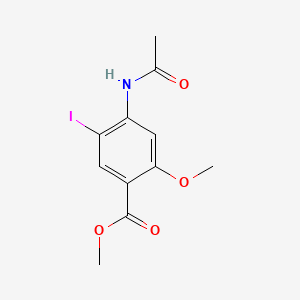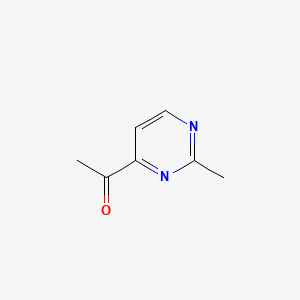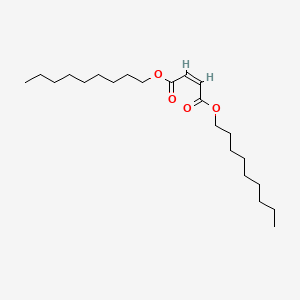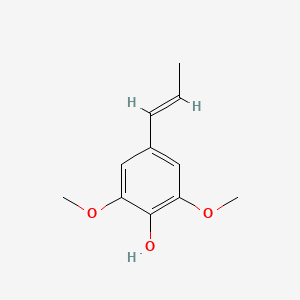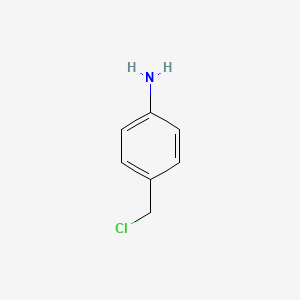
4-(Clorometil)anilina
Descripción general
Descripción
4-(Chloromethyl)aniline is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han utilizado 4-(Clorometil)anilina para crear HCP con estructuras adaptadas para aplicaciones como el almacenamiento de gas, la administración de fármacos y la remediación ambiental .
- Se ha estudiado el rendimiento de adsorción de los HCP, utilizando This compound como adsorbato modelo. La adsorción sigue un modelo pseudo-de segundo orden, y la isoterma de adsorción de Langmuir se ajusta bien (R2 > 0.99) .
Polímeros hiperentrecruzados (HCP):
Mecanismo De Acción
Target of Action
4-(Chloromethyl)aniline is a chemical compound with the molecular formula C7H8ClN It is known that anilines and their derivatives can interact with various enzymes and proteins in the body .
Mode of Action
Arylamines, a class of compounds to which 4-(chloromethyl)aniline belongs, are known to undergo electrophilic aromatic substitution reactions . In these reactions, the arylamine acts as a nucleophile, reacting with electrophiles to form new compounds .
Biochemical Pathways
It has been reported that bacteria capable of degrading 2-, 3-, and 4-chloroaniline were obtained by natural genetic exchange between an aniline or toluidine degrading pseudomonas strain . This suggests that 4-(Chloromethyl)aniline might be metabolized by similar pathways.
Pharmacokinetics
The compound’s physical properties such as its density (12±01 g/cm3), boiling point (2576±150 °C at 760 mmHg), and molecular weight (141598) can influence its bioavailability .
Result of Action
It is known that arylamines can undergo various reactions to form new compounds, which can have different biological activities .
Análisis Bioquímico
Biochemical Properties
4-(Chloromethyl)aniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as aniline dioxygenase and catechol 2,3-dioxygenase . These interactions are crucial for the degradation of aniline derivatives, where 4-(Chloromethyl)aniline acts as a substrate for these enzymes, facilitating the breakdown of complex molecules into simpler forms.
Cellular Effects
The effects of 4-(Chloromethyl)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-(Chloromethyl)aniline can alter the expression of genes involved in inflammatory responses and metabolic processes . Additionally, it has been found to impact the activity of enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation .
Molecular Mechanism
At the molecular level, 4-(Chloromethyl)aniline exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, 4-(Chloromethyl)aniline can bind to DNA and proteins, leading to changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Chloromethyl)aniline over time in laboratory settings are critical factors in its biochemical analysis. This compound has been found to be relatively stable under standard laboratory conditions, with a half-life of several hours to days, depending on the environment . Long-term exposure to 4-(Chloromethyl)aniline can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 4-(Chloromethyl)aniline vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 4-(Chloromethyl)aniline can cause significant changes in liver and kidney function, as well as induce oxidative stress and inflammation . These effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
4-(Chloromethyl)aniline is involved in several metabolic pathways, including the degradation of aromatic amines. It interacts with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which facilitate the breakdown of aniline derivatives into simpler compounds . These interactions are essential for maintaining metabolic flux and ensuring the efficient processing of metabolites.
Transport and Distribution
The transport and distribution of 4-(Chloromethyl)aniline within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
4-(Chloromethyl)aniline is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of 4-(Chloromethyl)aniline is crucial for its activity and function, as it determines the specific biochemical pathways and processes it can influence.
Propiedades
IUPAC Name |
4-(chloromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMVMXBARQUECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462183 | |
| Record name | 4-chloromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65581-19-3 | |
| Record name | 4-chloromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


